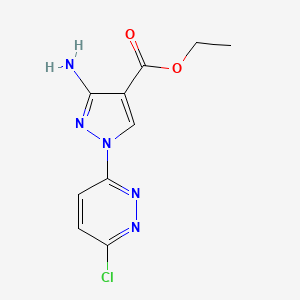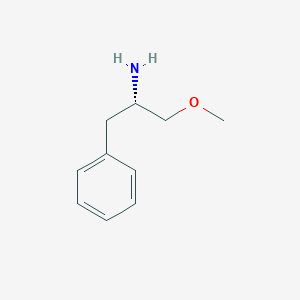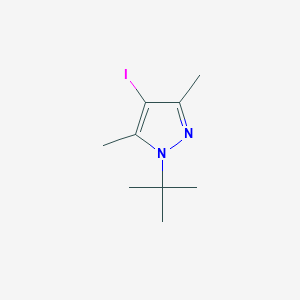
ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrazole-based compounds, which have been studied for their various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate is not fully understood, but it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which leads to DNA damage and cell death. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and cell cycle arrest. It has also been found to reduce the expression of various inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. This compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy, and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research and development of ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Further studies are also needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and its potential side effects. Finally, the development of novel derivatives of this compound with improved efficacy and selectivity towards cancer cells is another potential direction for future research.
Scientific Research Applications
Ethyl 3-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
properties
IUPAC Name |
ethyl 3-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-2-18-10(17)6-5-16(15-9(6)12)8-4-3-7(11)13-14-8/h3-5H,2H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSDGQOKPJSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3042547.png)
![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)
![[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] 2,3,3-trichloroprop-2-enoate](/img/structure/B3042551.png)
![O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide](/img/structure/B3042552.png)


![Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-](/img/structure/B3042556.png)


![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)
